4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to a class of 3-hydroxy-pyrrol-2-one derivatives characterized by a central pyrrolidinone core substituted with aromatic acyl groups (e.g., 3-fluoro-4-methoxybenzoyl), fluorinated aryl rings (e.g., 2-fluorophenyl), and a morpholinylpropyl side chain. The structural complexity arises from strategic substitutions aimed at optimizing physicochemical and pharmacological properties. The 3-hydroxy group and fluorine atoms enhance hydrogen bonding and metabolic stability, respectively, while the morpholinylpropyl moiety improves solubility and target interaction .
Properties
IUPAC Name |
(4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F2N2O5/c1-33-20-8-7-16(15-19(20)27)23(30)21-22(17-5-2-3-6-18(17)26)29(25(32)24(21)31)10-4-9-28-11-13-34-14-12-28/h2-3,5-8,15,22,30H,4,9-14H2,1H3/b23-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTXHNCKJBDKQB-XTQSDGFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4F)/O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluorinated Benzoyl Intermediate: This step involves the reaction of 3-fluoro-4-methoxybenzoic acid with appropriate reagents to form the benzoyl intermediate.
Coupling with Fluorophenyl and Pyrrolidinone: The benzoyl intermediate is then coupled with 2-fluorophenyl and pyrrolidinone under specific conditions to form the core structure.
Introduction of the Morpholine Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Material Science: The compound’s properties make it a candidate for use in advanced materials, such as polymers and coatings.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs from the same chemical family, focusing on substituent variations and their impact on synthesis, stability, and bioactivity.
Key Observations:
Substituent Effects on Yield :
- Hydroxypropyl side chains (e.g., Compound 23, 32% yield) generally result in moderate yields, while trifluoromethyl or bulky aryl groups (e.g., Compound 25, 9% yield) reduce synthetic efficiency due to steric hindrance or electronic effects .
- Morpholinylpropyl substituents (as in the target compound) are hypothesized to improve solubility but may complicate purification, as seen in analogs with similar groups (e.g., Compound 51).
Thermal Stability :
- Melting points correlate with molecular rigidity. For example, Compound 20 (tert-butylphenyl substituent, 263–265°C) exhibits higher thermal stability than less bulky analogs (e.g., Compound 25, 205–207°C). The target compound’s 3-fluoro-4-methoxybenzoyl group likely enhances crystallinity, though experimental data is unavailable.
Bioactivity Implications: Fluorine and methoxy groups (e.g., in the target compound) may enhance blood-brain barrier penetration compared to non-fluorinated analogs (e.g., Compound 38).
Structural Characterization Trends
- Crystallography : Isostructural analogs (e.g., Compounds 4 and 5 in ) adopt planar conformations except for perpendicular fluorophenyl groups, suggesting similar packing motifs for the target compound.
- SMILES Analysis : The target compound’s SMILES string () highlights intramolecular hydrogen bonding between the 3-hydroxy group and carbonyl oxygen, a feature critical for stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
